Uridine-2',3'-cyclicMonophosphateSodiumSalt
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Overview
Description
Uridine-2’,3’-cyclic Monophosphate Sodium Salt is a cyclic nucleotide derived from uridine. It is a sodium salt form of uridine-2’,3’-cyclic monophosphate, which is a cyclic phosphate ester of uridine. This compound is known for its role in various biochemical processes and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridine-2’,3’-cyclic Monophosphate Sodium Salt can be synthesized through the cyclization of uridine monophosphate. The reaction typically involves the use of phosphoric acid to esterify both the 2’- and 3’-hydroxy groups of uridine, forming the cyclic phosphate ester. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired cyclic compound .
Industrial Production Methods
In industrial settings, the production of Uridine-2’,3’-cyclic Monophosphate Sodium Salt involves large-scale synthesis using similar cyclization reactions. The process may include additional purification steps such as crystallization or lyophilization to obtain the compound in its pure sodium salt form .
Chemical Reactions Analysis
Types of Reactions
Uridine-2’,3’-cyclic Monophosphate Sodium Salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form uridine monophosphate.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The cyclic phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and an acid or base catalyst.
Oxidation and Reduction: Requires specific oxidizing or reducing agents.
Substitution: May involve nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Uridine monophosphate.
Substitution: Various substituted uridine derivatives depending on the reagents used.
Scientific Research Applications
Uridine-2’,3’-cyclic Monophosphate Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in nucleotide synthesis and as a model compound in studying cyclic nucleotides.
Biology: Investigated for its role in RNA metabolism and as a potential regulator of cellular processes.
Medicine: Studied for its potential therapeutic effects, including anticancer properties and neuroprotective effects.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a biochemical reagent
Mechanism of Action
The mechanism of action of Uridine-2’,3’-cyclic Monophosphate Sodium Salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes involved in nucleotide metabolism, such as ribonucleases.
Pathways Involved: The compound can influence RNA hydrolysis and other nucleotide-related pathways, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uridine-3’-monophosphate Sodium Salt: A nucleotide used in biochemical synthesis.
Uridine-5’-monophosphate Sodium Salt: Another nucleotide with different phosphate esterification.
Cytidine-2’,3’-cyclic Monophosphate Sodium Salt: A similar cyclic nucleotide derived from cytidine
Uniqueness
Uridine-2’,3’-cyclic Monophosphate Sodium Salt is unique due to its specific cyclic structure, which allows it to participate in distinct biochemical processes compared to other nucleotides. Its cyclic nature also makes it a valuable model compound for studying cyclic nucleotide behavior and interactions .
Properties
Molecular Formula |
C9H10N2NaO8P |
---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
sodium;1-[6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N2O8P.Na/c12-3-4-6-7(19-20(15,16)18-6)8(17-4)11-2-1-5(13)10-9(11)14;/h1-2,4,6-8,12H,3H2,(H,15,16)(H,10,13,14);/q;+1/p-1 |
InChI Key |
LXUDDBXIXSYSRT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+] |
Origin of Product |
United States |
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